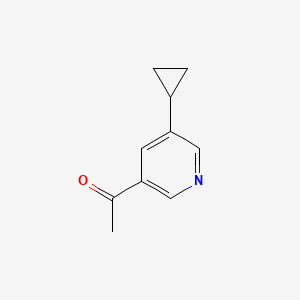

1-(5-Cyclopropylpyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-cyclopropylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)9-4-10(6-11-5-9)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOWFPZJEOHITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744487 | |

| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256818-46-8 | |

| Record name | Ethanone, 1-(5-cyclopropyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256818-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-3-yl)ethanone: Current Knowledge and Future Directions

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current publicly available information on the basic properties of 1-(5-Cyclopropylpyridin-3-yl)ethanone. Despite extensive searches of scientific literature and chemical databases, specific experimental data regarding its physicochemical properties, spectroscopic analysis, detailed synthesis protocols, and biological activity remains largely unavailable. This guide summarizes the known information, including its chemical identity, and discusses the general importance of the cyclopropylpyridine scaffold in medicinal chemistry. The absence of detailed data highlights a significant knowledge gap and presents an opportunity for further research into this potentially valuable chemical entity.

Introduction

This compound is a heterocyclic ketone with the chemical formula C₁₀H₁₁NO.[1] Its structure features a pyridine ring substituted with a cyclopropyl group at the 5-position and an acetyl group at the 3-position. The presence of the cyclopropyl moiety is of particular interest in medicinal chemistry, as this functional group is known to impart unique and often beneficial properties to drug candidates.

The cyclopropyl group can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Its introduction into a molecular scaffold can lead to improved potency, reduced off-target effects, and enhanced pharmacokinetic profiles. The pyridine ring itself is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other intermolecular interactions. The combination of these two structural motifs in this compound suggests its potential as a valuable building block in drug discovery programs.

This guide aims to collate and present all currently accessible technical information on this compound. However, it is important to note at the outset that there is a significant lack of detailed experimental data in the public domain.

Chemical and Physical Properties

A summary of the basic chemical properties of this compound is provided in the table below. It is critical to emphasize that experimental data for properties such as melting point, boiling point, and solubility could not be located in the available scientific literature or chemical supplier databases. The provided information is based on its chemical structure and vendor-supplied data.

| Property | Value | Source |

| CAS Number | 1256818-46-8 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| SMILES | CC(=O)C1=CC(=CN=C1)C2CC2 | [2] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available |

Synthesis and Manufacturing

A detailed, experimentally verified protocol for the synthesis of this compound is not publicly available. General methods for the synthesis of substituted 3-acetylpyridines often involve multi-step sequences. For instance, patent literature describes processes for preparing related compounds like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is an intermediate for the drug Etoricoxib.[3][4][5][6] These syntheses can involve steps such as the condensation of a nicotinic ester with a suitable carbanion, followed by hydrolysis, decarboxylation, and oxidation.[6]

A plausible, though unverified, synthetic route to this compound could be conceptualized as follows:

Disclaimer: This proposed workflow is illustrative and has not been experimentally validated based on available literature for this specific compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For researchers who may synthesize this compound, the following are general expected characteristics based on its structure:

-

¹H NMR: Signals would be expected in the aromatic region for the pyridine protons, a singlet for the acetyl methyl group, and signals in the aliphatic region corresponding to the cyclopropyl protons.

-

¹³C NMR: Resonances would be anticipated for the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, the acetyl methyl carbon, and the carbons of the cyclopropyl ring.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone would be expected, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (161.20).

Biological Activity and Applications in Drug Development

There is no specific information available regarding the biological activity of this compound. However, the cyclopropylpyridine scaffold is a recognized pharmacophore in medicinal chemistry. The introduction of a cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.[4] Furthermore, the rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.

Given the prevalence of pyridine-containing compounds in drug discovery, this compound represents a potentially valuable starting point or intermediate for the synthesis of novel therapeutic agents across various disease areas. Its potential applications could span from oncology to infectious diseases and neuroscience, depending on the other functional groups incorporated into the molecule.

Safety and Handling

No specific safety data sheet (SDS) or toxicity information for this compound is publicly available. As with any uncharacterized chemical, it should be handled with appropriate caution in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a chemical entity with potential utility in drug discovery and medicinal chemistry. However, this technical guide highlights a significant lack of publicly available experimental data for this compound. Key information regarding its physicochemical properties, spectroscopic characterization, a validated synthesis protocol, and biological activity is currently absent.

This knowledge gap presents a clear opportunity for further research. The synthesis and full characterization of this compound would be a valuable contribution to the chemical sciences. Subsequent screening of this compound and its derivatives in various biological assays could uncover novel therapeutic applications. It is hoped that this guide will stimulate further investigation into this intriguing molecule.

References

- 3052723-85-7 | 1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one | ChemScene. (n.d.). ChemScene. Retrieved January 16, 2026, from https://www.chemscene.com/products/1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one_3052723-85-7.html

- Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from https://www.rsc.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). HMDB. Retrieved January 16, 2026, from https://hmdb.ca/spectra/nmr_one_d/10216

- 1256818-46-8 | this compound - ChemScene. (n.d.). ChemScene. Retrieved January 16, 2026, from https://www.chemscene.com/products/1-(5-Cyclopropylpyridin-3-yl)ethanone_1256818-46-8.html

- Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from https://www.rsc.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. Retrieved January 16, 2026, from https://hmdb.ca/spectra/nmr_one_d/219

- This compound;CAS No. - ChemShuttle. (n.d.). Retrieved January 16, 2026, from https://www.chemshuttle.com/product-1-(5-cyclopropylpyridin-3-yl)ethanone-cas-no-1256818-46-8-item-no-cs-0027914

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.). Retrieved January 16, 2026, from https://patents.google.

- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.). Retrieved January 16, 2026, from https://patents.google.

- EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.). Retrieved January 16, 2026, from https://patents.google.

- CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. (n.d.). Retrieved January 16, 2026, from https://patents.google.

- Ethanone, 1-cyclopropyl- - the NIST WebBook. (n.d.). NIST. Retrieved January 16, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C765435&Type=IR-SPEC&Index=1

- The Process For Preparing a Ketosulfone Derivative - Justia Patents. (n.d.). Retrieved January 16, 2026, from https://patents.justia.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 5. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(5-Cyclopropylpyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-(5-Cyclopropylpyridin-3-yl)ethanone, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of modern spectroscopic techniques. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR experiments, to unambiguously confirm the molecular structure of the title compound. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structural Verification

The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise chemical structure. In the realm of drug discovery and development, even minor structural ambiguities can lead to significant deviations in efficacy and safety. This compound, with its molecular formula C10H11NO and a molecular weight of 161.20 g/mol [1][2], presents a unique combination of aromatic, aliphatic, and carbonyl functionalities. The elucidation of its structure, therefore, requires a multi-faceted analytical approach. This guide will walk through a systematic workflow, demonstrating how a combination of spectroscopic techniques can provide a complete and confident structural assignment.

The Analytical Workflow: A Strategy for Structural Confirmation

A logical and efficient workflow is paramount in structure elucidation. Our approach begins with the determination of the molecular formula and then proceeds to identify the key functional groups and their connectivity.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular weight and, ideally, the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

3.1. Expected Fragmentation Pattern

In addition to the molecular ion peak, mass spectrometry can provide structural information through the analysis of fragmentation patterns. For this compound, key expected fragments would arise from the cleavage of the acyl group and fragmentation of the cyclopropyl ring.

| Fragment | m/z (Expected) | Origin |

| [M]+ | 161 | Molecular Ion |

| [M-CH3]+ | 146 | Loss of the methyl group |

| [M-COCH3]+ | 118 | Loss of the acetyl group |

| [C5H4N-C3H5]+ | 118 | Pyridine-cyclopropane fragment |

| [C5H4N-CO]+ | 106 | Pyridine-carbonyl fragment |

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion peak and use it to calculate the elemental composition. Compare the observed fragmentation pattern with the expected fragments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For this compound, we expect to see characteristic absorption bands for the carbonyl group, the aromatic pyridine ring, and the aliphatic cyclopropyl and methyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| C=O (Aryl Ketone) | 1685-1695 | Confirms the presence of the ketone carbonyl group conjugated to the pyridine ring.[4][5] |

| C=N, C=C (Pyridine Ring) | 1550-1610 | Indicates the presence of the aromatic pyridine ring. |

| C-H (sp² - Aromatic) | 3000-3100 | Corresponds to the C-H bonds on the pyridine ring. |

| C-H (sp³ - Aliphatic) | 2850-3000 | Corresponds to the C-H bonds of the cyclopropyl and methyl groups. |

| Cyclopropyl C-H | ~3080 (weak) | A characteristic weak absorption for C-H bonds in a cyclopropyl ring. |

4.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[3]

5.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Pyridine) | ~9.0 | s | 1H |

| H-4 (Pyridine) | ~8.2 | t | 1H |

| H-6 (Pyridine) | ~8.8 | d | 1H |

| CH (Cyclopropyl) | ~1.5-2.0 | m | 1H |

| CH₂ (Cyclopropyl) | ~0.8-1.2 | m | 4H |

| CH₃ (Acetyl) | ~2.6 | s | 3H |

5.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of different carbon environments.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~197 |

| C-3, C-5 (Pyridine) | ~135-140 |

| C-2, C-4, C-6 (Pyridine) | ~120-155 |

| CH (Cyclopropyl) | ~15-20 |

| CH₂ (Cyclopropyl) | ~5-10 |

| CH₃ (Acetyl) | ~26 |

5.3. 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the cyclopropyl ring and the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting the acetyl and cyclopropyl groups to the pyridine ring.

Caption: Key expected HMBC correlations for this compound.

5.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

-

-

Analysis:

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Assign all proton and carbon signals based on their chemical shifts, multiplicities, and 2D correlations.

-

Use HMBC correlations to confirm the connectivity between the substituent groups and the pyridine ring.

-

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By systematically applying mass spectrometry, IR spectroscopy, and a suite of NMR experiments, we can move from a molecular formula to a fully confirmed and unambiguous chemical structure. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of novel chemical entities in a research and development setting.

References

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2024). Available from: [Link]

-

University of Calgary. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 503857-00-9|1-(4-Cyclopropylpyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Navigating the Synthesis and Application of 1-(5-Cyclopropylpyridin-3-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a constant endeavor. Among the privileged structural motifs, the pyridine ring is a cornerstone, present in a multitude of approved drugs and clinical candidates. Its utility is further amplified when functionalized with unique substituents that can modulate physicochemical and pharmacokinetic properties. This guide focuses on a particularly intriguing building block, 1-(5-Cyclopropylpyridin-3-yl)ethanone , a compound that marries the versatile pyridine core with a cyclopropyl group.

The incorporation of a cyclopropyl ring is a strategic choice in drug design, known to confer a range of benefits including increased metabolic stability, enhanced potency, and improved membrane permeability.[1][2] This small, strained ring system introduces a three-dimensional character to an otherwise planar aromatic system, which can lead to more favorable interactions with biological targets.[1] This technical guide will provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications in drug discovery.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 1256818-46-8[3]

-

Molecular Formula: C₁₀H₁₁NO[3]

-

Molecular Weight: 161.20 g/mol [3]

Physicochemical Properties and Data

A comprehensive understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and drug development. While extensive experimental data for this compound is not widely published, we can infer key characteristics based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Rationale and Significance in Drug Discovery |

| Physical State | Likely a solid at room temperature | The presence of the polar ketone and pyridine nitrogen, along with the rigid cyclopropyl group, would favor a crystalline solid state. |

| Melting Point | Moderately high | Aromatic ketones and pyridyl compounds often exhibit melting points above 100°C. This has implications for handling, storage, and formulation. |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO). Limited aqueous solubility. | Solubility is a critical parameter for reaction setup and for assessing potential bioavailability. The pyridine nitrogen offers a site for protonation, which could enhance solubility in acidic aqueous media. |

| LogP | Estimated between 1.5 and 2.5 | This predicted lipophilicity falls within the desirable range for many drug candidates, suggesting a balance between aqueous solubility and membrane permeability. |

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic disconnections. A common and effective method involves a cross-coupling reaction to introduce the cyclopropyl group onto a pre-functionalized pyridine ring. Below is a detailed, generalized protocol based on established palladium-catalyzed cross-coupling methodologies.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible and widely applicable method for the synthesis of the target compound.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-(5-Bromopyridin-3-yl)ethanone (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this suspension, add Pd(dppf)Cl₂ (0.05 eq). The use of a phosphine-ligated palladium catalyst is essential for efficient cross-coupling.

-

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, particularly with heteroaromatic halides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

Base and Solvent System: The combination of a carbonate base and an aqueous solvent system is effective for the transmetalation step of the catalytic cycle. Dioxane is a good solvent for the organic reactants, while water is necessary to dissolve the inorganic base.

-

Inert Atmosphere: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block in the design of novel therapeutics.[4]

-

Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The cyclopropyl group can probe hydrophobic pockets within the ATP-binding site, potentially enhancing potency and selectivity.[5]

-

Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Incorporating this moiety can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the conformation of a molecule, leading to a more favorable entropic contribution to binding affinity.[1]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed. A generalized HPLC method, adaptable for this compound, is provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Caption: General workflow for the HPLC analysis of this compound.

Illustrative HPLC Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a versatile non-polar stationary phase suitable for the separation of moderately polar compounds like the target molecule. |

| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution allows for the efficient separation of the main compound from potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic pyridine ring and the carbonyl group are chromophores that will absorb UV light, allowing for sensitive detection. |

| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

Conclusion

This compound is a strategically important building block for drug discovery and development. Its synthesis is accessible through robust cross-coupling methodologies, and its unique structural features offer medicinal chemists a valuable tool to optimize the properties of lead compounds. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in the quest for novel therapeutics.

References

-

Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306. PubChem. Available from: [Link]

-

1-(3-(Prop-1-en-2-yl)cyclopentyl)ethan-1-one | 31577-86-3. Pharmaffiliates. Available from: [Link]

-

Synthesis of 1-(5-indanyl)-2-(3-pyridyl)-ethanone. PrepChem.com. Available from: [Link]

-

1-Cyclopropyl-2-(5-methyl-2-pyridinyl)ethanone. PubChem. Available from: [Link]

-

Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Cheméo. Available from: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. Available from: [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available from: [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available from: [Link]

-

A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IP.com. Available from: [Link]

-

1-(6-Isopropoxy-5-methylpyridin-3-yl)ethanone | C11H15NO2. PubChem. Available from: [Link]

-

1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C11H14O3. PubChem. Available from: [Link]

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available from: [Link]

-

Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. National Institutes of Health. Available from: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

1-(5-Cyclopropylpyridin-3-yl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-3-yl)ethanone: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, and explore the rationale behind its application as a valuable building block for novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction and Rationale

This compound is a substituted pyridine derivative characterized by the presence of a cyclopropyl ring and an acetyl group. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis. The pyridine core is a common motif in a vast array of pharmaceuticals, while the cyclopropyl group is increasingly utilized in drug design to modulate key pharmacokinetic and pharmacodynamic properties.[1]

The inclusion of a cyclopropyl ring is a strategic choice in medicinal chemistry. Its strained three-membered ring introduces unique electronic and conformational properties. Key advantages conferred by the cyclopropyl moiety include:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, often leading to increased resistance to metabolic degradation by cytochrome P450 enzymes.[1]

-

Improved Potency and Selectivity: The rigid nature of the ring can lock the molecule into a specific conformation, leading to a more favorable and entropically advantageous binding to target proteins.[1]

-

Modulation of Physicochemical Properties: It can influence pKa, lipophilicity, and membrane permeability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| CAS Number | 1256818-46-8 | [2] |

| Canonical SMILES | CC(=O)C1=CC(=CN=C1)C2CC2 | [2] |

| Class | Heterocyclic Ketone | N/A |

Structural Visualization

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the pyridine ring, acetyl group, and cyclopropyl moiety.

Caption: 2D structure of this compound.

Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and effective approach involves a cross-coupling reaction to introduce the cyclopropyl group onto a pre-functionalized pyridine ring.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible synthesis starting from commercially available materials. The key step is a Suzuki-Miyaura coupling, a powerful and widely used C-C bond-forming reaction in pharmaceutical synthesis.

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried reaction vessel, add 1-(5-bromopyridin-3-yl)ethanone (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Product Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. The spectrum should show characteristic signals for the acetyl protons, the pyridine ring protons, and the cyclopropyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular formula C₁₀H₁₁NO.[2]

-

Purity Analysis (HPLC): To determine the purity of the final compound, which should ideally be ≥95% for use in subsequent research applications.

Applications in Research and Drug Discovery

This compound is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the acetyl group, which can be readily transformed into a wide range of other functional groups or used as a handle for further molecular elaboration.

Potential Transformations and Applications:

-

Reductive Amination: The ketone can be converted into various amines, a crucial functional group for interacting with biological targets.

-

Aldol Condensation: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles to build more complex carbon skeletons.

-

Synthesis of Heterocycles: The ethanone moiety can serve as a precursor for the construction of other heterocyclic rings, such as pyrazoles or isoxazoles, leading to novel scaffolds for screening.[4]

-

Lead Optimization: In a drug discovery program, this compound can be used to introduce the 5-cyclopropyl-pyridin-3-yl motif into a lead series to probe structure-activity relationships (SAR) and improve drug-like properties.[5][6]

The strategic incorporation of this building block allows medicinal chemists to systematically explore chemical space and fine-tune the properties of a molecule to achieve a desired therapeutic profile.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the synthesis of complex organic molecules. Its straightforward synthesis and the advantageous properties conferred by the cyclopropyl-pyridine scaffold make it an attractive tool for professionals in drug discovery and medicinal chemistry. This guide provides the core technical information necessary for its effective handling, synthesis, and strategic application in the development of next-generation therapeutics.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]

-

Alagöz, M. A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6861. Available from: [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Available from: [Link]

-

Xu, Y., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238–252. Available from: [Link]

-

LookChem. Cas 101945-85-1,1-(5-chloropyridin-3-yl)ethanone. Available from: [Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available from: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 503857-00-9|1-(4-Cyclopropylpyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(5-Cyclopropylpyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(5-cyclopropylpyridin-3-yl)ethanone, a key building block in modern medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the most efficient and scalable synthetic strategies. We will delve into the mechanistic underpinnings of the key chemical transformations, provide field-proven experimental protocols, and present comparative data to inform methodological choices. The core of this guide focuses on palladium-catalyzed cross-coupling reactions as the pivotal step in constructing the cyclopropyl-pyridine scaffold, with a subsequent discussion on alternative routes involving the late-stage introduction of the acetyl moiety.

Introduction: The Significance of the Cyclopropyl-Pyridine Moiety

The 3-acetyl-5-cyclopropylpyridine scaffold, embodied by this compound, is of significant interest in contemporary drug discovery. The cyclopropyl group, a conformationally constrained, metabolically robust, and lipophilic bioisostere for larger alkyl or aryl groups, often imparts favorable pharmacokinetic and pharmacodynamic properties to lead compounds. Its incorporation into the pyridine ring, a prevalent heterocycle in pharmaceuticals, creates a versatile template for library synthesis and lead optimization. The acetyl group at the 3-position serves as a convenient chemical handle for further elaboration, enabling the exploration of a diverse chemical space.

This guide will focus on the practical and scalable synthesis of this valuable intermediate, emphasizing robust and well-documented chemical transformations.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals two primary strategic approaches, differing in the sequence of introducing the cyclopropyl and acetyl groups.

Caption: Retrosynthetic analysis of this compound.

Pathway A (Late-Stage Cyclopropylation): This is the more direct approach, leveraging the commercial availability of 3-acetyl-5-bromopyridine. The key transformation is a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group. This pathway is generally preferred for its convergency and efficiency.

Pathway B (Early-Stage Cyclopropylation): This route involves the initial synthesis of a 5-cyclopropylpyridine intermediate, such as 5-cyclopropylnicotinic acid, followed by the introduction of the acetyl group. While potentially longer, this pathway offers flexibility, particularly if a variety of substituents at the 3-position are desired.

Pathway A: The Preferred Route via Late-Stage Cyclopropylation

This pathway is predicated on the Suzuki-Miyaura or Negishi cross-coupling of 3-acetyl-5-bromopyridine with a suitable cyclopropylating agent.

Key Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[1][2] The reaction of 3-acetyl-5-bromopyridine with cyclopropylboronic acid is a highly effective method for the synthesis of the target molecule.[3]

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation. Other palladium sources and phosphine ligands can also be employed to optimize the reaction.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Acetyl-5-bromopyridine

-

Cyclopropylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a reaction vessel, add 3-acetyl-5-bromopyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Cross-Coupling: Negishi Reaction

The Negishi coupling offers a powerful alternative, particularly when higher reactivity is required.[4] This method employs an organozinc reagent, such as cyclopropylzinc bromide, which is typically more reactive than the corresponding boronic acid.[5]

Causality Behind Experimental Choices:

-

Cyclopropylzinc Reagent: This can be prepared in situ from cyclopropylmagnesium bromide and zinc bromide or used as a pre-formed solution.

-

Palladium Catalyst: Palladium complexes with phosphine ligands, similar to those used in Suzuki coupling, are effective.

Pathway B: An Alternative Route via Early-Stage Cyclopropylation

This pathway begins with the introduction of the cyclopropyl group onto a 5-bromopyridine derivative bearing a precursor to the acetyl group, such as a carboxylic acid or a nitrile.

Step 1: Synthesis of 5-Cyclopropylnicotinic Acid

5-Bromonicotinic acid is a readily available starting material that can undergo a Suzuki-Miyaura coupling with cyclopropylboronic acid to yield 5-cyclopropylnicotinic acid.[1] The reaction conditions are similar to those described in section 3.1.1.

Step 2: Conversion to this compound via Weinreb Amide

The direct conversion of a carboxylic acid to a ketone using an organometallic reagent like a Grignard reagent is often problematic due to over-addition to form a tertiary alcohol. The Weinreb ketone synthesis elegantly circumvents this issue.[6][7][8]

Caption: Weinreb ketone synthesis workflow.

Mechanism and Rationale:

The carboxylic acid is first converted to its Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride, typically after activation as an acid chloride or with a coupling agent. The resulting Weinreb amide reacts with a Grignard reagent (methylmagnesium bromide) to form a stable, chelated tetrahedral intermediate.[7] This intermediate is stable at the reaction temperature and does not collapse to the ketone until aqueous workup. This stability prevents the common side reaction of over-addition of the Grignard reagent.[8]

Experimental Protocol: Weinreb Ketone Synthesis

Part 1: Synthesis of the Weinreb Amide

-

Suspend 5-cyclopropylnicotinic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

-

Add oxalyl chloride or thionyl chloride (1.2 eq.) and a catalytic amount of DMF.

-

Stir the mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure.

-

Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0 °C.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a base (e.g., triethylamine or pyridine, 2.2 eq.) in dichloromethane.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to yield the Weinreb amide.

Part 2: Reaction with Grignard Reagent

-

Dissolve the Weinreb amide (1.0 eq.) in an anhydrous etheral solvent (e.g., THF) and cool to 0 °C under an inert atmosphere.

-

Add a solution of methylmagnesium bromide (1.2 eq.) in diethyl ether dropwise.[9]

-

Stir the reaction at 0 °C for a specified time, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography to obtain the final product.

Data Summary and Comparison of Pathways

| Parameter | Pathway A (Late-Stage Cyclopropylation) | Pathway B (Early-Stage Cyclopropylation) |

| Starting Material | 3-Acetyl-5-bromopyridine | 5-Bromonicotinic Acid |

| Key Reactions | Suzuki or Negishi Cross-Coupling | Suzuki/Negishi, Weinreb Ketone Synthesis |

| Number of Steps | 1 | 2-3 |

| Overall Yield | Typically high | Moderate to high |

| Scalability | Excellent | Good |

| Advantages | Convergent, efficient, uses commercially available starting material. | Flexible for synthesizing analogs with different 3-substituents. |

| Disadvantages | Less flexible for analog synthesis. | Longer route, may require optimization of more steps. |

Conclusion

The synthesis of this compound is most efficiently achieved through a late-stage Suzuki-Miyaura or Negishi cross-coupling reaction starting from the commercially available 3-acetyl-5-bromopyridine. This approach is highly convergent, scalable, and utilizes well-established and robust chemical transformations. For research endeavors requiring a broader exploration of analogs with varied functionality at the 3-position, the early-stage cyclopropylation pathway, followed by a Weinreb ketone synthesis, presents a viable and flexible alternative. The choice of synthetic route will ultimately depend on the specific goals of the research program, balancing factors such as speed, cost, and the need for structural diversity.

References

- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

- ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine.

- ChemicalBook. (2025). The Application and Synthesis of 3-Acetylpyridine.

- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).

- ResearchGate. (2025). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid.

- MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.

- Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine.

- YouTube. (2018). Friedel-Crafts Acylation.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Heterocycles. (2006).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- PMC - NIH. (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties.

- DSpace@MIT. (2011). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide.

- Proprep. (n.d.). Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Acetyl-5-bromopyridine 38940-62-4.

- Organic Chemistry Portal. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings.

- YouTube. (2019). Friedel-Crafts acylation.

- Homework.Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C_7H_{14}O. What is the structure of this product if it has an IR absorption at.

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling.

- Khan Academy. (n.d.). Friedel-Crafts acylation (video).

- ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications.

- ECHEMI. (n.d.). Synthesis of a weinreb amide from an acid.

- 12BL Experiment 10: Friedel Crafts Acyl

- ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. proprep.com [proprep.com]

An In-Depth Technical Guide to 1-(5-Cyclopropylpyridin-3-yl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a rigid, planar geometry, offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates.[1] The introduction of a cyclopropyl ring can lead to improvements in metabolic stability, potency, and receptor binding affinity, while also reducing off-target effects.[2] 1-(5-Cyclopropylpyridin-3-yl)ethanone, a key building block, embodies the convergence of this valuable functionality with the versatile pyridine scaffold, a cornerstone in the design of aza-aromatic drugs. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this important synthetic intermediate.

Discovery and History: A Key Intermediate in the Pursuit of Novel Therapeutics

While a singular, seminal publication detailing the "discovery" of this compound (CAS No. 1256818-46-8) is not readily apparent in the public domain, its emergence is intrinsically linked to the development of novel therapeutics. The earliest significant implication of its synthesis appears in the patent literature, specifically in the context of developing progesterone receptor modulators.

A key patent, WO2010032200 A1 , filed in 2009, discloses a series of amide compounds for the treatment of conditions such as endometriosis and uterine fibroids.[3][4][5] While the patent does not explicitly detail the synthesis of this compound in its examples, the recurring 5-cyclopropylpyridin-3-yl moiety in the final patented compounds strongly suggests its use as a crucial intermediate. The logical synthetic strategy to arrive at these final products would involve the acylation of a precursor containing the 5-cyclopropylnicotinic acid core, which itself can be derived from this compound.

The history of this compound is therefore one of enabling chemistry, a testament to the ongoing search for novel molecular architectures in drug discovery. Its value lies not as an end-product itself, but as a versatile building block for constructing more complex, biologically active molecules.

Synthetic Methodologies: A Practical Guide

The most prevalent and efficient method for the synthesis of this compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and high-yielding approach that is tolerant of a wide range of functional groups.

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary retrosynthetic disconnection for this compound involves the formation of the C-C bond between the pyridine ring and the cyclopropyl group. This is ideally achieved via a Suzuki-Miyaura coupling between a readily available halopyridine precursor and a cyclopropylboron reagent.

Caption: Retrosynthetic analysis of this compound.

The key starting material for this approach is 1-(5-Bromopyridin-3-yl)ethanone (also known as 3-acetyl-5-bromopyridine), which is commercially available.[6][7] This is then coupled with cyclopropylboronic acid , a stable and readily accessible organoboron reagent.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, synthesized from established methodologies for Suzuki-Miyaura couplings of heteroaryl halides with cyclopropylboronic acid.[4][8]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(5-Bromopyridin-3-yl)ethanone (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) to the flask. Subsequently, add a degassed solvent mixture of toluene and water (typically in a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation: Comparison of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF/H₂O |

| Temperature (°C) | 100 | 90 | 80 |

| Typical Yield (%) | 75-85 | 80-90 | 85-95 |

This table presents a summary of commonly employed conditions for Suzuki-Miyaura couplings of this nature, with expected yield ranges based on literature precedents for similar substrates.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation, while the pyridine ring provides a key hydrogen bond acceptor and a versatile handle for further chemical modification.[2] The ketone functionality can be readily transformed into a variety of other functional groups, including amines, alcohols, and heterocycles, further expanding its utility.

While specific drugs containing this exact fragment are not yet on the market, its structural motifs are present in numerous clinical and preclinical candidates targeting a wide array of diseases, including:

-

Oncology: As a core for kinase inhibitors and other anti-cancer agents.

-

Inflammatory Diseases: In the development of modulators for inflammatory pathways.[9]

-

Central Nervous System (CNS) Disorders: As a building block for compounds targeting CNS receptors and enzymes.

The versatility of this intermediate ensures its continued relevance in the ongoing quest for new and improved therapeutics.

References

- AMIDE COMPOUNDS USEFUL IN THERAPY. WO2010032200A1.

- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.

- Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. CN105153054A.

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

-

AMIDE COMPOUNDS USEFUL IN THERAPY. WO2010032200. [Link]

-

Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. [Link]

-

Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

-

AMIDE COMPOUNDS USEFUL IN THERAPY. WIPO Patentscope. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

Sources

- 1. 8006-64-2[Turpentine]- Acmec Biochemical [acmec.com.cn]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. commonorganicchemistry.com [commonorganicchemistry.com]

- 4. WO2010032200A1 - Amide compounds useful in therapy - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]

- 9. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Biological Activity of 1-(5-Cyclopropylpyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, 1-(5-Cyclopropylpyridin-3-yl)ethanone. In the absence of pre-existing literature on this specific molecule, this document outlines a systematic, hypothesis-driven approach to its pharmacological evaluation. By deconstructing the molecule into its core components—a cyclopropyl group, a pyridine ring, and an ethanone linker—we can infer plausible biological activities based on the known properties of these functional groups in medicinal chemistry. This guide details a multi-tiered experimental workflow, commencing with in silico predictive modeling, progressing to targeted in vitro assays, and culminating in a discussion of potential mechanistic pathways. The methodologies are presented with the scientific rigor and practical insight of a Senior Application Scientist, aiming to empower researchers to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: Deconstructing this compound for Biological Hypothesis Generation

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound presents an intriguing scaffold for investigation. Its structure combines three key functional groups, each with a rich history in medicinal chemistry. A logical starting point for evaluating this molecule is to analyze the potential contributions of each component to its overall pharmacological profile.

-

The Cyclopropyl Group: This small, strained ring is a versatile player in drug design. Its incorporation into a molecule can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[1][2] Compounds containing a cyclopropyl moiety have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3][4][5]

-

The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in numerous FDA-approved drugs.[6][7] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[8][9][10][11] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and improving pharmacokinetic properties.[7]

-

The Ethanone Linker: The ketone functional group in the ethanone linker can participate in hydrogen bonding with biological targets as a hydrogen bond acceptor.[12] Its presence and orientation relative to the pyridine ring and cyclopropyl group will influence the molecule's overall conformation and ability to fit into the binding pockets of target proteins.

Based on this analysis, we can formulate several primary hypotheses for the biological activity of this compound:

-

Hypothesis 1: Anticancer Activity. The presence of both the pyridine and cyclopropyl groups, which are found in various anticancer agents, suggests a potential for antiproliferative effects.[5][6]

-

Hypothesis 2: Antimicrobial Activity. Both cyclopropane and pyridine derivatives have a well-documented history of antibacterial and antifungal properties.[3][8]

-

Hypothesis 3: Neurological Activity. The ability of the cyclopropyl group to enhance brain permeability, coupled with the presence of the pyridine ring (found in many centrally acting agents), suggests potential activity on neurological targets.[1][4]

This guide will now detail the experimental workflows to investigate these hypotheses.

Tier 1 Investigation: In Silico Profiling

Before embarking on resource-intensive wet lab experiments, a comprehensive in silico analysis can provide valuable insights and help prioritize experimental efforts.[13][14]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical first step is to predict the drug-like properties of this compound.

Protocol:

-

Input Molecular Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

Utilize ADMET Prediction Servers: Employ publicly available or commercial software platforms (e.g., SwissADME, pkCSM, StarDrop) to predict a range of physicochemical and pharmacokinetic properties.

-

Analyze Key Parameters: Focus on parameters such as:

-

Molecular Weight (MW)

-

LogP (lipophilicity)

-

Topological Polar Surface Area (TPSA)

-

Hydrogen Bond Donors and Acceptors

-

Aqueous Solubility (LogS)

-

Blood-Brain Barrier (BBB) Permeability

-

CYP450 Enzyme Inhibition

-

Herg Inhibition

-

Ames Test Mutagenicity

-

Data Presentation:

| Property | Predicted Value | Favorable Range (for oral drugs) |

| Molecular Weight ( g/mol ) | To be calculated | < 500 |

| LogP | To be calculated | < 5 |

| TPSA (Ų) | To be calculated | < 140 |

| Hydrogen Bond Donors | To be calculated | < 5 |

| Hydrogen Bond Acceptors | To be calculated | < 10 |

| Blood-Brain Barrier | To be predicted | Permeable/Non-permeable |

| CYP2D6 Inhibition | To be predicted | Yes/No |

| Ames Mutagenicity | To be predicted | Yes/No |

Target Prediction and Pathway Analysis

Identifying potential protein targets is crucial for guiding subsequent in vitro assays.

Protocol:

-

Employ Target Prediction Algorithms: Use web servers such as SwissTargetPrediction, PharmMapper, or similar platforms that utilize ligand-based or structure-based approaches to predict potential protein targets.[15]

-

Analyze Predicted Targets: Review the list of predicted targets, paying close attention to those with high confidence scores and relevance to the hypothesized biological activities (e.g., kinases, polymerases, receptors).

-

Pathway Enrichment Analysis: Use tools like KEGG or Reactome to determine if the predicted targets are enriched in specific signaling pathways.

Visualization:

Caption: Experimental workflow for anticancer evaluation.

Tier 2 Investigation: In Vitro Screening for Antimicrobial Activity

The structural motifs of this compound warrant an investigation into its potential as an antimicrobial agent.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans).

-

Preparation of Inoculum: Prepare a standardized inoculum of each microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| Staphylococcus aureus | To be determined | e.g., Vancomycin |

| Escherichia coli | To be determined | e.g., Ciprofloxacin |

| Candida albicans | To be determined | e.g., Fluconazole |

Concluding Remarks and Future Directions

This technical guide has outlined a rational and systematic approach to elucidating the potential biological activities of the novel compound, this compound. By leveraging the known pharmacological properties of its constituent functional groups, we have established a foundation for hypothesis-driven research. The proposed tiered workflow, beginning with in silico predictions and progressing to targeted in vitro assays, provides a resource-efficient pathway for identifying and characterizing the therapeutic potential of this molecule.

Positive results in any of the described assays would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

-

Target Deconvolution and Validation: Identification of the specific molecular target(s) through techniques such as thermal shift assays, affinity chromatography, or genetic approaches.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models of disease.

The exploration of novel chemical space is paramount to the advancement of pharmacotherapy. This compound represents a promising starting point for such an exploration, and the methodologies detailed herein provide a robust roadmap for its scientific journey.

References

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

Medicinal Uses of Pyridine Derivatives. Scribd. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Center for Biotechnology Information. [Link]

-

Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

-

In silico prediction of novel therapeutic targets using gene–disease association data. National Center for Biotechnology Information. [Link]

-

Ethanol. Wikipedia. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Functional groups. Biotech Academy. [Link]

-

In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. MDPI. [Link]

-

Functional Group Characteristics and Roles. ASHP. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. [Link]

-

Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. University of California, Davis. [Link]

-

In Silico Target Prediction for Small Molecules. OUCI. [Link]

-

Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. National Center for Biotechnology Information. [Link]

-

In silico generation of novel, drug-like chemical matter using the LSTM neural network. arXiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biotechacademy.dk [biotechacademy.dk]